N-(Dimethyl-tert-butyl-silyl)oxybenzamide
Description
Properties
CAS No. |
82475-72-7 |
|---|---|
Molecular Formula |
C13H21NO2Si |
Molecular Weight |
251.40 g/mol |
IUPAC Name |
N-[tert-butyl(dimethyl)silyl]oxybenzamide |
InChI |
InChI=1S/C13H21NO2Si/c1-13(2,3)17(4,5)16-14-12(15)11-9-7-6-8-10-11/h6-10H,1-5H3,(H,14,15) |
InChI Key |
SGHFVSFJRLBGOM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)ONC(=O)C1=CC=CC=C1 |
Origin of Product |
United States |
Chemical Reactivity and Mechanistic Investigations of N Dimethyl Tert Butyl Silyl Oxybenzamide
Transformations and Cleavage Mechanisms of the Dimethyl-tert-butyl-silyl Group
The TBDMS group, while robust, can be cleaved under specific conditions. Its removal is a critical step in synthetic sequences where it serves as a protecting group for the amide nitrogen.
The tert-butyldimethylsilyl group is approximately 10,000 times more stable toward hydrolysis than the trimethylsilyl (B98337) (TMS) group. organic-chemistry.org This enhanced stability is attributed to the steric hindrance provided by the bulky tert-butyl group, which impedes the approach of nucleophiles like water or alcohols to the silicon center.
Under acidic conditions, the Si-N bond can undergo solvolysis. The reaction is typically carried out in aqueous acid, such as a mixture of acetic acid and water. organic-chemistry.org The rate of acidic hydrolysis for silyl (B83357) groups generally follows a trend where sterically bulkier groups increase stability.
Relative Stability of Silyl Ethers to Acidic Hydrolysis
| Silyl Group | Abbreviation | Relative Rate of Hydrolysis |
|---|---|---|
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS/TBS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
This table presents generalized data for silyl ethers, which serves as a close approximation for the relative stability of N-silyl compounds. harvard.eduwikipedia.org
In contrast, the TBDMS group is significantly more stable under basic conditions and is largely resistant to cleavage by aqueous bases. organic-chemistry.org
The most common and efficient method for cleaving the TBDMS group is through the use of a fluoride (B91410) ion source. masterorganicchemistry.com The exceptional strength of the silicon-fluorine (Si-F) bond, which is approximately 30 kcal/mol stronger than the silicon-oxygen (Si-O) bond, provides a powerful thermodynamic driving force for the reaction. harvard.educhem-station.com
The mechanism involves the nucleophilic attack of the fluoride ion on the silicon atom. organic-chemistry.org This attack leads to the formation of a hypervalent, pentacoordinate silicon intermediate. organic-chemistry.orgchem-station.com The intermediate then collapses, breaking the Si-N bond to release the deprotected benzamide (B126) and form the corresponding fluorosilane.
A variety of fluoride-containing reagents can be employed for this transformation, each with different levels of reactivity and chemoselectivity. organic-chemistry.org Tetra-n-butylammonium fluoride (TBAF) is a highly effective and common reagent, though its basicity can sometimes lead to side reactions with sensitive substrates. chem-station.comiwu.edu Milder conditions can be achieved using reagents like potassium bifluoride (KHF₂), triethylamine (B128534) trihydrofluoride (TEA·3HF), or a combination of potassium fluoride (KF) and chlorotrimethylsilane. researchgate.netnih.govaxolabs.comorganic-chemistry.org The choice of solvent also plays a crucial role; polar solvents like tetrahydrofuran (B95107) (THF), acetonitrile (B52724), and methanol (B129727) generally promote the reaction. organic-chemistry.org
Common Reagents for Fluoride-Mediated Desilylation
| Reagent | Abbreviation | Typical Conditions | Notes |
|---|---|---|---|
| Tetra-n-butylammonium fluoride | TBAF | THF, Room Temp | Highly efficient but basic; can cause side reactions. chem-station.comiwu.edu |
| Potassium Fluoride / Chlorotrimethylsilane | KF / TMSCl | Acetonitrile, Room Temp | Mild, efficient, and operationally simple system. researchgate.netorganic-chemistry.org |
| Potassium Bifluoride | KHF₂ | Methanol, Room Temp | Mild and effective for selective desilylation. nih.gov |
| Hydrogen Fluoride-Pyridine | HF·Py | THF or CH₃CN | Effective but corrosive. harvard.educhem-station.com |
| Triethylamine Trihydrofluoride | TEA·3HF | Acetonitrile, Room Temp | A common alternative to HF·Py. axolabs.com |
Transsilylation involves the transfer of a silyl group from one atom to another. In the context of N-(tert-butyldimethylsilyl)benzamide, this can occur when the compound is treated with a different silylating agent, often in the presence of a catalyst. For instance, reaction with a more reactive silyl halide or triflate can lead to the exchange of the TBDMS group. researchgate.net This process is an equilibrium, and the outcome can be controlled by the relative reactivities of the silylating agents and the stability of the resulting silylated species. Such exchange reactions have been observed in related N-silylated amides. researchgate.net
The utility of the TBDMS group as a protecting moiety stems from its predictable stability profile across a range of chemical environments.
Acidic Conditions: As detailed in section 3.1.1, the TBDMS group is labile to acidic conditions, with the rate of cleavage dependent on the acid strength and steric factors. organic-chemistry.orgharvard.edu It is significantly more stable than less hindered silyl groups like TMS and TES. wikipedia.orgchem-station.com
Basic Conditions: The Si-N bond in N-(tert-butyldimethylsilyl)benzamide is generally stable to aqueous bases and alkoxides. organic-chemistry.org It can withstand conditions involving reagents like sodium hydroxide (B78521) and potassium carbonate. However, very strong, non-nucleophilic bases such as organolithium reagents are tolerated, a feature that allows for reactions at other sites of a molecule without cleaving the silyl group. masterorganicchemistry.com
Oxidative and Reductive Environments: Silyl groups are exceptionally stable toward a wide array of oxidizing and reducing agents. organic-chemistry.org The TBDMS group is inert to common oxidants like chromium trioxide (CrO₃), potassium permanganate (B83412) (KMnO₄), and various peroxy acids. organic-chemistry.org Similarly, it is unaffected by standard reducing agents, including catalytic hydrogenation (e.g., H₂/Ni), dissolving metal reductions (e.g., Na/NH₃), and complex metal hydrides like lithium aluminum hydride (LiAlH₄) and sodium borohydride (B1222165) (NaBH₄). organic-chemistry.orgmasterorganicchemistry.com This broad stability makes it an ideal protecting group in multi-step syntheses involving oxidation or reduction steps.
Summary of TBDMS Group Stability
| Condition Type | Reagents | Stability |
|---|---|---|
| Acidic | Acetic Acid, HCl, p-TsOH | Labile organic-chemistry.orgiwu.edu |
| Basic | NaOH, K₂CO₃, Amines | Stable organic-chemistry.org |
| Nucleophilic | RLi, RMgX, Enolates | Stable organic-chemistry.orgmasterorganicchemistry.com |
| Reductive | H₂/Pd, LiAlH₄, NaBH₄ | Stable organic-chemistry.org |
Reactivity of the Amide Moiety and Influence of N-Silylation
The introduction of a silyl group onto the amide nitrogen fundamentally alters the electronic properties and reactivity of the carbonyl group.
Amides are typically poor electrophiles and are unreactive toward nucleophilic acyl substitution. This low reactivity is due to the delocalization of the nitrogen lone pair into the carbonyl π-system (n(N) → π*(C=O) conjugation), which reduces the electrophilicity of the carbonyl carbon. digitellinc.com
N-silylation disrupts this resonance stabilization. The silicon atom acts as a π-electron acceptor, withdrawing electron density from the nitrogen atom. rsc.org This diminishes the nitrogen lone pair's ability to donate into the carbonyl group, thereby increasing the electrophilicity and partial positive charge on the carbonyl carbon. Consequently, N-silylated amides are significantly more susceptible to nucleophilic attack than their non-silylated counterparts.
The reaction with a nucleophile proceeds via a classic nucleophilic acyl substitution mechanism. masterorganicchemistry.comyoutube.com
Addition: The nucleophile attacks the activated, electrophilic carbonyl carbon, breaking the C=O π-bond and forming a tetrahedral intermediate. youtube.combyjus.com
Elimination: The tetrahedral intermediate collapses, reforming the C=O double bond and expelling the N-silylated amine moiety as a leaving group.
This pathway allows for the efficient conversion of the benzamide into other carbonyl compounds, such as ketones, through reaction with organometallic reagents like organolithiums or Grignard reagents, a transformation that is difficult to achieve with simple amides. researchgate.net
Electrophilic Attack at the Amide Nitrogen and Aromatic Ring
The reactivity of N-(Dimethyl-tert-butyl-silyl)oxybenzamide towards electrophiles is dictated by the electronic character of both the amide functionality and the aromatic ring. The N-silyloxy group significantly modulates the electron density and steric environment around the amide nitrogen.
At the Amide Nitrogen:
The nitrogen atom in this compound is part of an amide linkage, where its lone pair of electrons is delocalized into the carbonyl system. This resonance stabilization generally reduces the nucleophilicity of the amide nitrogen. However, the presence of the oxygen atom in the N-O-Si linkage introduces an inductive electron-withdrawing effect, further decreasing the nitrogen's basicity and nucleophilicity.
Electrophilic attack directly at the amide nitrogen is therefore generally disfavored under neutral or basic conditions due to this reduced electron density. In some cases, highly reactive electrophiles might interact with the nitrogen, but this is not a common pathway. Recent studies on related N-substituted amides have explored the concept of reversing the polarity of the amide nitrogen, making it electrophilic through strategic modifications, which underscores its typically nucleophilic-but-weak character. nih.gov
At the Aromatic Ring:
However, the N-O-Si linkage introduces complexity. The electronegative oxygen atom exerts an inductive withdrawing effect, which can deactivate the ring towards EAS. Conversely, the lone pairs on the nitrogen and oxygen can participate in resonance, directing incoming electrophiles to the ortho and para positions. The bulky dimethyl-tert-butyl-silyl group can sterically hinder the ortho positions, potentially favoring substitution at the para position. The balance of these electronic and steric factors determines the precise outcome of EAS reactions. While specific studies on this compound are limited, the principles of EAS on substituted benzenes provide a framework for predicting its reactivity. youtube.comyoutube.com
Participation in Rearrangement Reactions (e.g., Dyotropic Rearrangements)
Rearrangement reactions represent a powerful tool in organic synthesis for skeletal reorganization. While there is a lack of specific literature detailing the participation of this compound in rearrangement reactions, the reactivity of related silylated amides and other amide systems allows for informed speculation on its potential behavior.
One class of rearrangements of interest is dyotropic rearrangements , which involve the intramolecular migration of two sigma bonds simultaneously. illinois.educhem-station.com These are known to occur in various organosilicon compounds. For a dyotropic rearrangement to occur in this compound, a suitable trigger and a second migrating group would be necessary. For instance, if a substituent were present on the aromatic ring or at the carbonyl carbon, a concerted rearrangement involving the silyl group and the other substituent could potentially be induced under thermal or catalytic conditions. Research on palladium-catalyzed migrative carbofluorination of saturated amides has demonstrated the feasibility of dyotropic rearrangements in complex amide systems. nih.gov
Other classical amide rearrangements like the Hofmann or Curtius rearrangements typically proceed through an isocyanate intermediate formed from a primary amide. youtube.com this compound, being an N-substituted amide, would not undergo these rearrangements in their traditional sense. However, modifications of these reactions or related processes involving N-O bond cleavage could potentially lead to novel rearrangement pathways. Skeletal rearrangements of amides can be initiated through various bond activations, including C-N bond cleavage, which can be influenced by the nature of the N-substituent. nih.gov
Chemo-, Regio-, and Stereoselectivity in Reactions Involving this compound
The silyl group in this compound plays a crucial role in governing the selectivity of reactions involving this molecule. Its electronic and steric properties can be leveraged to control the outcome of chemical transformations.
Directed Reactivity Enabled by the Silyl Group
The dimethyl-tert-butyl-silyl group can act as a directing group in several ways. In the context of C-H functionalization, while the amide group itself is a well-established directing group, nih.gov the silyl moiety can exert secondary effects. For instance, its steric bulk can influence the regioselectivity of reactions occurring on the aromatic ring or at the alpha-carbon of the acyl group by blocking certain sites and favoring others.
In reactions involving the amide N-H bond (if deprotected), the silyl group on the oxygen would influence the acidity and reactivity of this proton. Furthermore, in reactions where the silyl group is cleaved, its departure can be orchestrated to control subsequent bond formations. The interaction of the silyl group with catalysts or reagents can also pre-organize the molecule in a specific conformation, leading to enhanced selectivity.
The following table summarizes the potential directing effects of the silyl group in this compound:
| Type of Reaction | Potential Directing Effect of the Silyl Group |
| Electrophilic Aromatic Substitution | Steric hindrance at ortho positions, favoring para substitution. |
| Metal-catalyzed C-H activation | Modulation of the directing ability of the amide group through steric and electronic effects. |
| Reactions at the carbonyl group | Steric shielding of one face of the carbonyl, influencing nucleophilic attack. |
Stereochemical Implications of N-Silylation and Subsequent Transformations
The introduction of the silyl group at the N-oxy position can have significant stereochemical consequences for reactions occurring at chiral centers within the molecule or for the creation of new stereocenters. If the benzamide moiety contains a stereocenter, the bulky silyl group can influence the diastereoselectivity of subsequent reactions by favoring the approach of reagents from the less hindered face.
For reactions that generate a new stereocenter, the silyl group can play a role in stereocontrol. For example, in a reduction of the carbonyl group, the silyl group could direct the hydride delivery to one face of the ketone, leading to a specific stereoisomer of the resulting alcohol. The field of stereochemical control in organic synthesis using silicon-containing compounds is well-established, and these principles can be applied to predict the stereochemical outcomes of reactions involving this compound. acs.org
The following table outlines potential stereochemical influences of the silyl group:
| Transformation | Stereochemical Implication |
| Reduction of the carbonyl group | Diastereoselective formation of the corresponding alcohol. |
| Alkylation at the α-carbon (if applicable) | Potential for diastereoselective introduction of a new substituent. |
| Reactions on a chiral benzoyl moiety | Influence on the facial selectivity of reagent attack. |
Advanced Spectroscopic and Structural Elucidation Studies of N Dimethyl Tert Butyl Silyl Oxybenzamide
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures in solution. For N-(Dimethyl-tert-butyl-silyl)oxybenzamide, a combination of one-dimensional (¹H, ¹³C, ²⁹Si) and multi-dimensional NMR techniques would provide a complete picture of its covalent framework and spatial arrangement.
While specific experimental spectra for this compound are not widely published, a detailed structural assignment can be confidently predicted. A standard ¹H NMR spectrum would feature distinct signals for the aromatic protons of the benzoyl group, the amide proton (N-H), and the protons of the tert-butyl and dimethylsilyl groups. The aromatic region would likely display a complex multiplet pattern corresponding to the ortho, meta, and para protons. The tert-butyl group would present as a sharp singlet integrating to nine protons, while the two methyl groups on the silicon atom would also appear as a singlet, integrating to six protons.
Multi-dimensional NMR experiments are crucial for assembling the molecular puzzle. youtube.comsdsu.eduuvic.ca
COSY (Correlation Spectroscopy) would reveal proton-proton coupling networks. For instance, correlations between the adjacent aromatic protons would be observed, helping to assign their specific positions on the benzene (B151609) ring. youtube.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This would unequivocally link each proton signal to its corresponding carbon atom, such as the aromatic C-H pairs, and the methyl and tert-butyl protons to their respective carbons. youtube.comcolumbia.edu
HMBC (Heteronuclear Multiple Bond Correlation) is instrumental in identifying longer-range (2-3 bond) correlations between protons and carbons. youtube.comcolumbia.edu Key HMBC correlations would be expected between the protons of the dimethylsilyl group and the silicon-bound carbon of the tert-butyl group, as well as the oxygen-bound silicon atom. Correlations from the aromatic protons to the carbonyl carbon would confirm the benzamide (B126) substructure.
NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. NOESY would be particularly useful for conformational analysis, for example, by showing through-space interactions between the protons of the silyl (B83357) group and the aromatic ring, which would help to define the preferred orientation around the O-Si and N-C bonds.
Based on established chemical shift ranges for similar functional groups, the following table presents the predicted ¹H and ¹³C NMR chemical shifts for this compound.
Predicted ¹H and ¹³C NMR Data for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| Aromatic C-H (ortho) | 7.8-8.2 | 128.0-130.0 |
| Aromatic C-H (meta) | 7.4-7.6 | 127.0-129.0 |
| Aromatic C-H (para) | 7.5-7.7 | 131.0-133.0 |
| Aromatic C (ipso) | - | 132.0-135.0 |
| Carbonyl C=O | - | 165.0-168.0 |
| Amide N-H | 8.0-9.0 | - |
| Si-CH₃ | 0.2-0.4 | -1.0 to -5.0 |
| Si-C(CH₃)₃ | - | 18.0-20.0 |
| Si-C(CH₃)₃ | 0.9-1.1 | 25.0-27.0 |
Amides are well-known to exhibit restricted rotation around the C-N bond due to its partial double bond character, often leading to the observation of distinct conformers at low temperatures. iau.iracs.orgresearchgate.netrsc.orglibretexts.org Dynamic NMR (DNMR) spectroscopy is the primary technique used to study such fluxional processes. iau.iracs.orgresearchgate.netlibretexts.org
For this compound, variable-temperature NMR experiments could be employed to investigate the rotational barrier around the benzoyl C-N bond. At room temperature, rotation might be fast on the NMR timescale, resulting in averaged signals. However, upon cooling, the rotation could slow down, potentially leading to the decoalescence of signals for atoms near the amide bond (e.g., the ortho-aromatic protons or the dimethylsilyl groups if the molecule adopts a non-planar conformation). By analyzing the line shapes of the signals at different temperatures, the activation energy (ΔG‡) for the rotational barrier could be calculated. Similar studies on N-benzoyl derivatives have shown that substituents on the aromatic ring can influence this barrier. iau.ir
²⁹Si NMR spectroscopy provides direct insight into the chemical environment of the silicon atom. researcher.lifeunige.chrsc.orgpascal-man.comresearchgate.net The chemical shift of ²⁹Si is sensitive to the nature of the substituents attached to it. For this compound, the silicon atom is bonded to two methyl groups, a tert-butyl group, and an oxygen atom of the oxybenzamide moiety. Based on data for analogous tert-butyldimethylsilyl (TBDMS) ethers and other silylated compounds, the ²⁹Si chemical shift is expected to be in a characteristic range. researcher.lifeunige.chrsc.orgpascal-man.comresearchgate.net
Predicted ²⁹Si NMR Chemical Shift for this compound and Related Compounds
| Compound Type | Typical ²⁹Si Chemical Shift Range (ppm) |
|---|---|
| TBDMS Ethers | +15 to +30 |
| TBDMS Derivatives of Amino Acids | +18 to +25 researcher.life |
| N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide | ~ +20 rsc.org |
| Predicted for this compound | +18 to +28 |
A single resonance in the predicted region of the ²⁹Si NMR spectrum would confirm the presence of a single silicon environment in the molecule.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Bonding Characterization
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, allowing for the identification of functional groups and the characterization of chemical bonds. researchgate.netuomustansiriyah.edu.iqmsu.eduaip.orgnist.govlibretexts.orgspectroscopyonline.combohrium.comspcmc.ac.in
The IR spectrum of this compound is expected to show characteristic absorption bands for the amide, aromatic, and silyl ether moieties.
N-H Stretch: A sharp to moderately broad band is expected in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amide. msu.edulibretexts.orgspectroscopyonline.com
C-H Stretches: Aromatic C-H stretching vibrations typically appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl and tert-butyl groups will be observed just below 3000 cm⁻¹. uomustansiriyah.edu.iq
C=O Stretch (Amide I band): A strong absorption band between 1650 and 1680 cm⁻¹ is characteristic of the carbonyl stretching vibration in secondary amides. msu.eduspcmc.ac.in
N-H Bend (Amide II band): This band, resulting from N-H bending coupled with C-N stretching, is expected around 1530-1550 cm⁻¹. msu.edu
C=C Stretches: Aromatic ring stretching vibrations will give rise to one or more bands in the 1450-1600 cm⁻¹ region.
Si-O Stretch: A strong band corresponding to the Si-O single bond stretch is anticipated in the 1050-1100 cm⁻¹ region. researchgate.net
Si-C Bends: Vibrations associated with the Si-CH₃ and Si-C(CH₃)₃ groups will appear in the fingerprint region below 1000 cm⁻¹.
The Raman spectrum would complement the IR data, with strong signals often observed for the symmetric vibrations of the aromatic ring and the C=C bonds.
Predicted Characteristic Vibrational Frequencies for this compound
| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |
|---|---|---|
| N-H Stretch | 3300 - 3400 | Medium |
| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |
| Aliphatic C-H Stretch | 2850 - 2980 | Strong |
| C=O Stretch (Amide I) | 1650 - 1680 | Strong |
| N-H Bend (Amide II) | 1530 - 1550 | Medium-Strong |
| Aromatic C=C Stretch | 1450 - 1600 | Medium |
| Si-O Stretch | 1050 - 1100 | Strong |
High-Resolution Mass Spectrometry for Fragmentation Pattern Analysis and Precise Mass Determination
High-resolution mass spectrometry (HRMS) is crucial for determining the elemental composition of a molecule through precise mass measurement and for gaining structural insights from its fragmentation pattern. nih.govnih.govgbiosciences.comchemguide.co.ukcreative-proteomics.comlibretexts.orgspringernature.comwikipedia.orgmiamioh.edu
Upon electron ionization (EI), the molecular ion (M⁺) of this compound would be formed. A key and often base peak in the mass spectra of tert-butyldimethylsilyl ethers is the [M-57]⁺ ion, which results from the loss of a tert-butyl radical. nih.govnih.gov This is a highly diagnostic fragmentation.
Other significant fragmentation pathways would likely involve:
Cleavage of the O-Si bond, leading to ions corresponding to the benzamide moiety and the silyl group.
Cleavage of the amide C-N bond, a common fragmentation for amides, which would generate a benzoyl cation (m/z 105). libretexts.org
Loss of neutral molecules such as CO.
HRMS would allow for the determination of the exact mass of the molecular ion and its fragments, confirming the elemental formula C₁₃H₂₁NO₂Si.
Predicted Key Fragment Ions in the Mass Spectrum of this compound
| m/z (Predicted) | Proposed Fragment |
|---|---|
| 251 | [M]⁺ (Molecular Ion) |
| 194 | [M - C₄H₉]⁺ (Loss of tert-butyl) |
| 135 | [C₆H₅CONHOH]⁺ |
| 121 | [C₆H₅CONH₂]⁺ |
| 105 | [C₆H₅CO]⁺ (Benzoyl cation) |
| 77 | [C₆H₅]⁺ (Phenyl cation) |
| 73 | [(CH₃)₂SiOH]⁺ or [(CH₃)₃Si]⁺ (from rearrangement) |
X-ray Crystallography for Solid-State Structural Characterization and Intermolecular Interactions
X-ray crystallography provides the definitive solid-state structure of a molecule, offering precise information on bond lengths, bond angles, and intermolecular interactions that govern the crystal packing. mdpi.comresearchgate.netmdpi.comrsc.orgnih.gov While a crystal structure for this compound is not available, the structure of the closely related O-tert-butyldimethylsilyl benzhydroxamate has been reported and serves as an excellent model.
A crucial aspect of the crystal structure would be the intermolecular interactions. mdpi.comresearchgate.netmdpi.comrsc.orgnih.gov Hydrogen bonding is expected to be a dominant feature, with the amide N-H group acting as a hydrogen bond donor and the carbonyl oxygen atom serving as an acceptor. This would likely lead to the formation of hydrogen-bonded chains or dimers in the crystal lattice. Weaker C-H···O and π-π stacking interactions involving the aromatic rings could also play a role in stabilizing the crystal packing.
Expected Crystallographic Parameters and Interactions for this compound (based on analogs)
| Parameter | Expected Feature |
|---|---|
| Crystal System | Monoclinic or Orthorhombic |
| Key Bond Lengths | C=O (~1.24 Å), C-N (~1.34 Å), Si-O (~1.65 Å) |
| Key Bond Angles | C-N-O (~118°), O-Si-C (~109°) |
| Primary Intermolecular Interaction | N-H···O=C Hydrogen Bonding |
| Secondary Interactions | C-H···O contacts, π-π stacking |
Chiroptical Spectroscopy (e.g., Circular Dichroism) for Stereochemical Analysis (if chiral derivatives exist)
A comprehensive search of scientific literature and spectroscopic databases did not yield any specific studies on the chiroptical properties of chiral derivatives of this compound. Chiroptical spectroscopic techniques, such as Circular Dichroism (CD), are instrumental in the stereochemical analysis of chiral molecules, providing information about their absolute configuration and conformation in solution.
The fundamental principle of circular dichroism is the differential absorption of left- and right-circularly polarized light by a chiral molecule. This differential absorption, plotted as a function of wavelength, results in a CD spectrum, which is characteristic of the molecule's three-dimensional structure. For a new series of chiral compounds, CD spectroscopy, in conjunction with computational methods, can be a powerful tool for assigning the absolute configuration of enantiomers.
However, for this compound, the introduction of a chiral center would be a prerequisite for any chiroptical analysis. The synthesis and stereochemical investigation of such chiral derivatives have not been reported in the available literature. Consequently, there is no experimental data, such as CD spectra or related research findings, to present for this specific compound and its potential chiral analogues.
Future research in this area could involve the synthesis of chiral derivatives of this compound, for example, by introducing a chiral substituent on the benzoyl ring or by resolving a chiral axis. Subsequent analysis of these new molecules using circular dichroism spectroscopy would then provide valuable insights into their stereochemistry.
Computational and Theoretical Investigations of N Dimethyl Tert Butyl Silyl Oxybenzamide
Quantum Chemical Calculations of Electronic Structure and Energetics
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(Dimethyl-tert-butyl-silyl)oxybenzamide at the atomic level. These methods provide detailed insights into the molecule's electronic structure, stability, and reactivity, which are governed by the arrangement of its electrons and nuclei.
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For this compound, DFT calculations are employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. By optimizing the molecular structure, key geometric parameters such as bond lengths, bond angles, and dihedral angles can be precisely calculated. These studies typically show that the amide group (-CONH-) is nearly planar due to resonance, though the bulky tert-butyl-dimethylsilyl group introduces significant steric hindrance that can cause slight distortions. scispace.comrsc.org
Analysis of the charge distribution, often through methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, reveals the partial charges on each atom. In this compound, the oxygen atom of the carbonyl group and the oxygen of the silyloxy group carry significant negative charges, making them potential sites for electrophilic attack. Conversely, the carbonyl carbon and the silicon atom are electrophilic centers, bearing partial positive charges. This charge distribution is critical for predicting the molecule's reactivity and intermolecular interactions. researchgate.net
| Parameter | Atoms Involved | Predicted Value |
|---|---|---|
| Bond Length | C=O | ~1.24 Å |
| Bond Length | C-N | ~1.37 Å |
| Bond Length | N-O | ~1.41 Å |
| Bond Length | O-Si | ~1.68 Å |
| Bond Angle | O=C-N | ~122° |
| Dihedral Angle | O=C-N-O | ~175° (near planar) |
While DFT is widely used, ab initio and post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher levels of accuracy for describing electron correlation effects, which are crucial for a precise understanding of bonding. These methods can be used to refine the energetic and structural predictions for this compound.
Molecular Orbital (MO) analysis derived from these calculations provides a picture of how atomic orbitals combine to form the molecule's bonding and antibonding orbitals. youtube.com The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. For this compound, the HOMO is typically localized on the N-O moiety and the phenyl ring, indicating these are the primary sites for electron donation (nucleophilicity). The LUMO is usually centered on the carbonyl group's π* antibonding orbital, making it the most likely site to accept electrons (electrophilicity). researchgate.netstuba.sk The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity. ijarset.com
Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects
Molecular Dynamics (MD) simulations are used to study the dynamic behavior of this compound over time, providing insights into its conformational flexibility and interactions with its environment. rsc.org By simulating the motion of atoms and molecules, MD can explore the potential energy surface and identify different stable conformations (rotational isomers or rotamers) and the energy barriers between them. The bulky and flexible tert-butyl-dimethylsilyl group allows for multiple low-energy conformations, and MD simulations can determine their relative populations at a given temperature.
Furthermore, MD simulations are invaluable for understanding how solvents affect the structure and behavior of the molecule. By explicitly including solvent molecules (e.g., water, methanol (B129727), chloroform) in the simulation box, it is possible to model solvation shells and specific intermolecular interactions like hydrogen bonding. researchgate.net These simulations can reveal how the solvent influences the conformational equilibrium and the accessibility of reactive sites on the molecule, which is crucial for predicting its behavior in a reaction medium.
Transition State Modeling and Reaction Pathway Analysis for Key Transformations
Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions involving this compound. Transition State (TS) modeling allows for the identification of the high-energy structures that connect reactants to products. By locating the transition state on the potential energy surface, the activation energy (the energy barrier for the reaction) can be calculated. nih.gov
For key transformations, such as the hydrolysis of the silyl (B83357) ether bond or reactions at the amide group, computational methods can map out the entire reaction pathway. rsc.orgnih.gov For instance, in the hydrolysis of the O-Si bond, calculations can model the approach of a water molecule, the formation of a pentacoordinate silicon intermediate, and the subsequent cleavage of the bond. Different potential mechanisms, such as acid- or base-catalyzed pathways, can be compared to determine the most favorable route under specific conditions. rsc.org DFT calculations have been used to investigate similar reactions, such as the cyanation of related O-tosyl hydroxamates, supporting an SN2-type mechanism. nih.gov
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, Vibrational Frequencies)
Computational methods can accurately predict various spectroscopic properties of this compound, which aids in its characterization and structural confirmation.
NMR Chemical Shifts: The prediction of ¹H, ¹³C, ¹⁵N, and ²⁹Si NMR chemical shifts is a common application of DFT. nih.gov By calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure, theoretical chemical shifts can be obtained. These predicted values, when compared to experimental data, can confirm the proposed structure and help assign specific peaks in the spectrum. nih.govresearchgate.net For instance, calculations can distinguish between the chemical shifts of the two methyl groups on the silicon atom versus the three methyl groups of the tert-butyl group.
Vibrational Frequencies: The infrared (IR) and Raman spectra of a molecule are determined by its vibrational modes. Quantum chemical calculations can compute these vibrational frequencies and their corresponding intensities. rsc.orgelixirpublishers.com For this compound, characteristic frequencies such as the C=O stretch of the amide (typically around 1650-1680 cm⁻¹), the N-H stretch (if present in an analogue), and Si-O and Si-C stretching modes can be predicted. researchgate.netthayashi.comnih.gov These theoretical spectra are invaluable for interpreting experimental data. lsu.edu
| Spectroscopic Parameter | Group | Predicted Value |
|---|---|---|
| 13C NMR Chemical Shift | C=O | 165-170 ppm |
| 1H NMR Chemical Shift | Si-CH3 | 0.2-0.4 ppm |
| 1H NMR Chemical Shift | C-(CH3)3 | 0.9-1.1 ppm |
| IR Vibrational Frequency | C=O Stretch | ~1670 cm-1 |
| IR Vibrational Frequency | Si-O Stretch | 950-1100 cm-1 |
Quantitative Structure-Reactivity Relationships (QSAR) and Design Principles for Analogues
Quantitative Structure-Reactivity Relationship (QSAR) models are statistical tools used to correlate the chemical structure of a series of compounds with their reactivity or biological activity. While direct QSAR studies on this compound may be limited, the principles are applicable to designing analogues based on this scaffold. Hydroxamic acids and their derivatives, which are structurally related, are often subjects of such computational studies. turkjps.orgamanote.com
By calculating a range of molecular descriptors (e.g., steric parameters like molecular volume, electronic parameters like HOMO/LUMO energies and atomic charges, and lipophilicity parameters like logP) for a series of related N-silyloxybenzamide analogues, a QSAR model can be developed. bohrium.com This model can then be used to predict the reactivity of new, unsynthesized compounds. Such an approach provides rational design principles, guiding chemists to create new molecules with enhanced or tailored properties, for example, by modifying substituents on the benzamide (B126) phenyl ring or altering the steric and electronic nature of the silyl protecting group. uchicago.edu
Synthetic Utility and Applications in Specialized Organic Synthesis and Materials Science
N-(Dimethyl-tert-butyl-silyl)oxybenzamide as a Versatile Synthetic Intermediate
This compound serves as a valuable and versatile intermediate in organic synthesis, deriving its utility from the unique reactivity of the N-O-Si linkage and the inherent functionality of the benzamide (B126) scaffold. The tert-butyldimethylsilyl (TBDMS) group imparts specific steric and electronic properties that can be exploited in complex molecular construction.
Role in Complex Multi-Step Syntheses and Building Block Strategy.
In the strategic planning of complex multi-step syntheses, such as those for natural products or pharmacologically active molecules, the use of robust and selectively addressable building blocks is paramount. syrris.jp this compound fits this role by providing a masked hydroxylamine (B1172632) functionality attached to a benzoyl group. The N-O bond can be cleaved under specific reductive conditions, while the Si-O bond is readily cleaved by fluoride (B91410) sources, allowing for orthogonal deprotection strategies.
This dual reactivity enables its use as a linchpin, where the benzamide portion can be elaborated first, followed by cleavage of the silyl (B83357) group to reveal an N-hydroxyamide, or vice-versa. The N-silylamine moiety can serve as a precursor in various catalytic transformations, including C-N bond-forming cross-coupling reactions, with the silyl group being easily removed hydrolytically upon completion of the reaction. researchgate.netrsc.org This "masked reactivity" approach simplifies complex syntheses by preventing unwanted side reactions of the otherwise reactive N-OH group.
Enabling Regio- and Stereoselective Transformations.
The steric hindrance provided by the bulky tert-butyldimethylsilyl group is a key feature that can be exploited to control the selectivity of chemical reactions.
Regioselectivity: In reactions involving the benzamide's aromatic ring, such as electrophilic aromatic substitution, the N-(silyloxy)amide substituent can influence the position of incoming electrophiles. The large TBDMS group can sterically block the ortho positions, thereby favoring substitution at the para position. This directing effect is crucial for achieving high regioselectivity and avoiding the formation of difficult-to-separate isomeric mixtures.
Stereoselectivity: In reactions occurring at or near the amide functionality, the silyl group can act as a stereodirecting element. For instance, in asymmetric synthesis, the chiral environment created by a substrate can dictate the stereochemical outcome of a reaction. The bulky silyl group on the N-(silyloxy)benzamide can influence the facial selectivity of an approaching reagent, leading to the preferential formation of one stereoisomer over another. This principle is analogous to the stereocontrol observed in the carbometallation of N-alkynylamides, where substituents on the nitrogen atom dictate the stereochemistry of the resulting vinyl organometallic species. researchgate.net
Applications as a Protecting Group Strategy for Amides and Related Functionalities
The tert-butyldimethylsilyl (TBDMS) group is a widely used protecting group for hydroxyl functions due to its stability across a broad range of chemical conditions and its selective removal. organic-chemistry.org This strategy is extended to the protection of the N-hydroxyamide functionality in this compound. The TBDMS group shields the oxygen atom, preventing its participation in undesired reactions such as O-alkylation, acylation, or oxidation.
The stability profile of the TBDMS ether is a significant advantage. It is resistant to aqueous bases, organometallic reagents (e.g., Grignard and organolithium reagents), and catalytic hydrogenation. nih.gov However, it is readily and selectively cleaved under mild conditions using fluoride ion sources, most commonly tetra-n-butylammonium fluoride (TBAF) in a solvent like tetrahydrofuran (B95107) (THF). The driving force for this cleavage is the formation of the very strong Si-F bond. organic-chemistry.org The N-O-Si linkage can also be cleaved by acidic conditions, though the TBDMS group offers greater acid stability compared to other silyl ethers like trimethylsilyl (B98337) (TMS). wikipedia.org
This robust protection/deprotection protocol allows for extensive chemical modifications on other parts of the molecule without affecting the protected N-hydroxyamide group.
| Reagent/Condition | Solvent(s) | Typical Conditions | Selectivity/Comments |
| Cleavage (Deprotection) | |||
| Tetra-n-butylammonium fluoride (TBAF) | THF, CH₂Cl₂ | Room Temperature | High selectivity for Si-O cleavage; most common method. |
| Hydrofluoric Acid (HF) | Acetonitrile (B52724), Pyridine | 0 °C to Room Temp. | Highly effective but corrosive; often used as HF-Pyridine complex. |
| Acetic Acid (AcOH) | THF/H₂O | Room Temperature | Slower cleavage; useful when fluoride-sensitive groups are present. |
| Cesium Fluoride (CsF) | DMF, MeCN | Room Temperature | Mild fluoride source, can be advantageous in sensitive substrates. |
| Stability (No Cleavage) | |||
| Basic conditions (e.g., LiOH, NaOH) | H₂O, Alcohols | Room Temperature | Stable to hydrolysis under basic conditions. |
| Organometallic Reagents (e.g., R-MgBr, R-Li) | THF, Diethyl Ether | -78 °C to Room Temp. | Generally stable, allowing for reactions at other sites. |
| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Alcohols, EtOAc | Room Temperature | The Si-O and N-O bonds are typically stable to these conditions. |
Development of Novel Reagents or Catalysts Utilizing N-Silylamides
N-silylamides and related N-silylated compounds are valuable precursors in the development of specialized reagents and catalysts. researchgate.net Their utility stems from the tunable steric and electronic properties conferred by the silyl group and the reactive Si-N bond. While this compound itself is not a direct catalyst, its structural motifs are relevant to catalyst design.
The N-silylamide framework can be used to synthesize metal amide complexes that function as catalysts. The silyl groups can stabilize low-coordinate metal centers, which are often highly reactive catalytic species. The cleavage of the Si-N bond provides a convenient route to generate metal-nitrogen bonds. rsc.org For example, N-silylamines can be used in catalytic cycles for C-N bond formation or hydrosilylation. researchgate.net
Furthermore, the N-(silyloxy)benzamide structure could be incorporated as a ligand for a metal center. The oxygen and the amide carbonyl oxygen could act as a bidentate chelating ligand, with the bulky TBDMS group influencing the coordination sphere of the metal. This modification of the ligand environment is a key strategy in catalyst design to control activity and selectivity.
Integration into Polymer Chemistry (e.g., as a monomer, functionalization agent, or in self-immolative systems)
The unique N-O-Si linkage in this compound makes it a candidate for applications in advanced polymer chemistry, particularly in the field of stimuli-responsive materials.
The most direct application is in self-immolative polymers (SIMPs) . These are macromolecules designed to depolymerize into their constituent small molecules in response to a specific external stimulus. researchgate.net The depolymerization is a domino-like cascade initiated by the cleavage of a trigger group at the polymer's head. Silyl ethers are frequently used as triggerable end-caps that are cleaved by fluoride ions. nih.govacs.org this compound could function as such a trigger. Upon exposure to fluoride, the TBDMS group is removed, revealing an N-hydroxyamide, whose electronic properties could initiate the head-to-tail disassembly of the polymer backbone. researchgate.net
As a functionalization agent , the compound could be used in post-polymerization modification. A pre-formed polymer with reactive sites could be reacted with this compound to introduce the benzamide functionality and a latent N-OH group, which could later be unmasked to alter the polymer's properties, such as its hydrophilicity or metal-binding capacity. rsc.org
While less common, it could theoretically be modified to act as a monomer . For example, by introducing polymerizable groups onto the aromatic ring, it could be incorporated into a polymer backbone, creating a polymer with pendant N-(silyloxy)amide groups that could be later deprotected to create functional materials.
| Stimulus (Trigger) | Responsive Group | Released Moiety/Event | Application Area |
| Fluoride Ions | Silyl Ether (e.g., TBDMS-O-) | Alcohol/Hydroxylamine | Drug Delivery, Sensors |
| H₂O₂ / ROS | Boronic Ester | Phenol | Diagnostics, Biosensors |
| Light (UV/Vis) | Nitrobenzyl Ether | Alcohol | Patterned Material Degradation |
| Enzymes | Specific Ester/Amide Linkage | Alcohol/Amine | Targeted Drug Release |
| Reductants (e.g., Glutathione) | Disulfide Bond | Thiol | Intracellular Delivery |
Applications in Advanced Materials Science as a Precursor for Functional Organic or Hybrid Materials
In materials science, there is significant interest in creating hybrid organic-inorganic materials that combine the properties of both components, such as the processability of organic polymers and the thermal stability of inorganic oxides. mdpi.com Organosilane compounds are key precursors for these materials, often synthesized via the sol-gel process. indianchemicalsociety.com
This compound can be viewed as a specialized organosilane precursor for creating functional materials.
Surface Functionalization: It can be used to modify the surface of inorganic materials like silica (B1680970) (SiO₂) or titania (TiO₂). By reacting the silyl group with surface silanol (B1196071) (Si-OH) groups, the benzamide moiety can be grafted onto the surface. This functionalization changes the surface properties from hydrophilic to more hydrophobic and introduces a site for further chemical interactions, such as hydrogen bonding or π-π stacking. cmu.edu
Precursor for Hybrid Materials: While not a traditional trialkoxysilane used for forming bulk gels, it could be co-condensed with precursors like tetraethoxysilane (TEOS) in a sol-gel process. mdpi.com This would incorporate the benzamide functionality directly into the resulting silica network. The organic component can impart flexibility, specific recognition capabilities, or optical properties to the otherwise rigid inorganic matrix. Such hybrid materials have applications in catalysis, sensing, and as specialized coatings. indianchemicalsociety.com The cleavage of the Si-C or Si-O bond under certain conditions is a critical factor in the stability and synthesis of these materials. rsc.org
Future Research Directions and Perspectives
Exploration of Novel and More Efficient Synthetic Pathways for N-(Dimethyl-tert-butyl-silyl)oxybenzamide
The development of novel and more efficient synthetic routes to this compound is a primary area of future investigation. Current methods, while effective, may be hampered by issues such as lengthy reaction times, the use of harsh reagents, or moderate yields. researchgate.net Future research will likely focus on catalytic methods that can offer milder reaction conditions and improved atom economy.
Key areas for exploration include:
Transition-Metal Catalysis: Investigating the use of various transition-metal catalysts to facilitate the N-silylation of benzamide (B126). This could lead to pathways with higher turnover numbers and selectivity.
Alternative Silylating Agents: Exploring the reactivity of different silylating agents beyond the commonly used tert-butyldimethylsilyl chloride. This could offer improved reactivity profiles and functional group tolerance.
| Approach | Potential Advantages | Research Focus |
| Transition-Metal Catalysis | Higher efficiency, milder conditions, improved selectivity | Screening of various metal catalysts and ligands |
| Alternative Silylating Agents | Enhanced reactivity, broader substrate scope | Synthesis and evaluation of novel silyl (B83357) donors |
| One-Pot Syntheses | Reduced waste, simplified workup, increased overall yield | Development of tandem or cascade reactions |
Development of Greener and More Sustainable Methodologies for N-Silylation and Desilylation
In line with the growing emphasis on green chemistry, a significant research thrust will be the development of more sustainable methods for the N-silylation and desilylation of benzamides. researchgate.netnih.gov This involves minimizing the environmental impact of the synthetic processes through various strategies.
Future directions in this area include:
Eco-Friendly Solvents: The use of benign solvents such as water, ionic liquids, or deep eutectic solvents to replace traditional volatile organic compounds. mdpi.com
Catalyst-Free Conditions: The development of silylation and desilylation protocols that proceed efficiently without the need for a catalyst, potentially through microwave or ultrasonic irradiation. mdpi.com
Recyclable Reagents and Catalysts: The design of solid-supported reagents or catalysts that can be easily recovered and reused, thereby reducing waste and cost. mdpi.com
Electrochemical and Photochemical Methods: Exploring electrochemical and photochemical approaches for protection and deprotection, which can offer mild and selective transformations. researchgate.netnih.gov
| Methodology | Sustainability Benefit | Research Focus |
| Use of Green Solvents | Reduced environmental pollution and health hazards | Exploring reaction compatibility and efficiency in alternative media |
| Catalyst-Free Reactions | Simplified purification, reduced metal contamination | Investigating activation methods like microwave or ultrasound |
| Recyclable Systems | Waste minimization, cost-effectiveness | Development of heterogeneous catalysts and reagents |
| Electro/Photochemistry | Mild conditions, high selectivity, reduced reagent use | Elucidating reaction mechanisms and optimizing conditions |
Advanced Mechanistic Studies of Reaction Selectivity and Efficiency under Diverse Conditions
A deeper understanding of the reaction mechanisms governing the formation and cleavage of this compound is crucial for optimizing existing protocols and designing new ones. Future research will employ a combination of experimental and computational techniques to elucidate these mechanisms. nih.govnih.gov
Key research questions to be addressed include:
N- versus O-Silylation: A thorough investigation into the factors that control the regioselectivity of silylation on the amide group. This will involve studying the influence of solvents, bases, and the nature of the silylating agent.
Role of Intermediates: The identification and characterization of reactive intermediates in both the silylation and desilylation processes.
Computational Modeling: The use of density functional theory (DFT) and other computational methods to model reaction pathways, predict transition states, and rationalize experimental observations. nih.gov
| Research Area | Techniques | Key Insights |
| Regioselectivity Studies | In-situ spectroscopy, kinetic analysis | Understanding the factors governing N- vs. O-silylation |
| Intermediate Characterization | Trapping experiments, low-temperature NMR | Elucidating the step-by-step reaction pathway |
| Computational Chemistry | DFT calculations, molecular dynamics | Predicting reaction outcomes and guiding experimental design |
Integration of this compound into Automated Synthesis Platforms
The integration of the synthesis and use of this compound into automated platforms represents a significant step towards high-throughput chemistry and drug discovery. ethz.chresearchgate.net Flow chemistry, in particular, offers numerous advantages over traditional batch processes. nih.gov
Future research in this domain will focus on:
Flow Chemistry Protocols: Developing continuous-flow methods for the N-silylation of benzamides, which can offer enhanced reaction control, improved safety, and easier scalability. nih.gov
Automated Peptide Synthesis: Incorporating N-silylated benzamide building blocks into automated solid-phase peptide synthesis (SPPS) to potentially improve coupling efficiencies and suppress side reactions. nih.govrsc.org
High-Throughput Screening: Utilizing automated platforms to rapidly screen a wide range of reaction conditions for the synthesis and deprotection of this compound, accelerating the discovery of optimal protocols. nih.gov
| Technology | Application | Potential Impact |
| Flow Chemistry | Continuous synthesis of N-silylated benzamides | Increased efficiency, safety, and scalability |
| Automated Synthesis | High-throughput screening of reaction conditions | Rapid optimization of synthetic protocols |
| Solid-Phase Synthesis | Use as a protecting group in peptide synthesis | Improved yields and purity of complex peptides |
Discovery of New Applications in Emerging Chemical Fields
While this compound is primarily known as a protecting group, future research is expected to uncover novel applications for this compound and its derivatives in various emerging areas of chemistry.
Potential new frontiers include:
Medicinal Chemistry: The synthesis and biological evaluation of novel benzamide derivatives, where the N-silyloxy group could act as a prodrug moiety or influence the pharmacokinetic properties of the molecule. nih.gov
Materials Science: The incorporation of N-silylated benzamide units into polymers or other materials to impart specific properties, such as thermal stability or altered solubility.
Organocatalysis: The exploration of this compound derivatives as potential organocatalysts for various organic transformations.
Q & A
What are the established synthetic routes for N-(Dimethyl-tert-butyl-silyl)oxybenzamide, and what key intermediates are involved?
Answer: The synthesis typically involves silylation of hydroxylamine derivatives. For example, O-benzyl hydroxylamine HCl reacts with pivaloyl chloride under alkaline conditions (e.g., potassium carbonate) to form the silylated intermediate. Subsequent coupling with a benzoyl chloride derivative under controlled pH (maintained via sodium bicarbonate) minimizes side reactions. Trichloroisocyanuric acid (TCICA) in acetonitrile is often used as a coupling agent, with sodium pivalate enhancing reaction efficiency .
Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers observe?
Answer:
- 1H NMR : A singlet at ~0.2 ppm for the dimethyl groups of the tert-butylsilyl moiety; aromatic protons in the benzamide ring appear at 7.5–8.0 ppm.
- 13C NMR : Signals at ~170 ppm (amide C=O) and 18–25 ppm (tert-butyl carbons).
- IR : Strong absorption at ~1650 cm⁻¹ (amide C=O stretch).
- HRMS : Confirms molecular weight with <2 ppm error.
These methods are critical for distinguishing regioisomers and verifying purity .
How can researchers optimize reaction yields when introducing the dimethyl-tert-butylsilyl group to the hydroxylamine precursor?
Answer:
- Use anhydrous solvents (e.g., acetonitrile) and inert atmospheres to prevent hydrolysis.
- Employ TCICA as a coupling agent with stoichiometric sodium pivalate to drive silylation.
- Monitor reaction progress via TLC (Rf ~0.5 in hexane/ethyl acetate 3:1).
- Stepwise addition of the silylating agent reduces over-silylation. Yields >75% are achievable under optimized conditions .
What strategies address contradictory solubility data reported for this compound in different solvent systems?
Answer: Discrepancies may arise from polymorphism or hydrate formation. To resolve:
- Conduct differential scanning calorimetry (DSC) to identify polymorphic transitions.
- Test solubility in DMSO/water (70:30 v/v) under controlled humidity.
- Use sonication or heat-cool cycles to homogenize crystalline forms. Document solvent purity and temperature during experiments .
How does the tert-butylsilyl group influence the compound’s stability under acidic or basic conditions, and what protective measures are necessary during synthesis?
Answer: The silyl group is labile under acidic conditions (pH <5). Stability studies show:
- Acidic media : Rapid hydrolysis within 1 hour at pH 3.
- Basic media : Stable for >24 hours at pH 8–10.
Mitigation : Use buffered aqueous solutions (pH 8–9) during workup. Avoid HCl or TFA; substitute with acetic acid for mild acidification .
What are the primary research applications of this compound in medicinal chemistry?
Answer:
- PARP Inhibition : The silyl group stabilizes intermediates in PARP inhibitor synthesis, enhancing DNA repair pathway modulation.
- Enzyme Probes : Used to study oxidative stress responses due to its resistance to metabolic degradation.
- Drug Delivery : Silylation improves blood-brain barrier penetration in preclinical models .
How can researchers mitigate the formation of dibenzoylated byproducts during the acylation step of synthesis?
Answer:
- Limit benzoyl chloride to 1.1 equivalents and add dropwise under vigorous stirring.
- Maintain alkalinity (pH ~8.5) with sodium bicarbonate to favor mono-acylation.
- Purification : Dissolve crude product in concentrated ammonia; dibenzoylated byproducts are insoluble and can be filtered .
What analytical methods are recommended for detecting trace impurities in this compound?
Answer:
- HPLC-MS : Use a C18 column (gradient: 5–95% acetonitrile/water) to separate impurities.
- LC-UV : Monitor at 254 nm for aromatic byproducts.
- NMR Spiking : Add authentic samples of suspected impurities (e.g., desilylated analogs) to confirm retention times .
How does the steric bulk of the tert-butylsilyl group impact the compound’s reactivity in nucleophilic substitutions?
Answer: The bulky silyl group:
- Shields Electrophilic Sites : Reduces unwanted nucleophilic attack on the benzamide carbonyl.
- Directs Regioselectivity : Favors para-substitution in aromatic reactions due to steric hindrance at ortho positions.
This property is exploited in multi-step syntheses of complex heterocycles .
What precautions are critical when handling this compound in aqueous environments?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
